molecular formula C22H26BrN3O2 B4354588 N~3~-(1-ADAMANTYLMETHYL)-1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

N~3~-(1-ADAMANTYLMETHYL)-1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4354588
M. Wt: 444.4 g/mol
InChI Key: AOCNMZFYKVTYDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~3~-(1-ADAMANTYLMETHYL)-1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(1-ADAMANTYLMETHYL)-1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the adamantylmethyl group: This step might involve the alkylation of the pyrazole ring with an adamantylmethyl halide under basic conditions.

    Attachment of the bromophenoxy group: This can be done through a nucleophilic substitution reaction, where the pyrazole derivative reacts with 4-bromophenol in the presence of a suitable base.

    Formation of the carboxamide group: This final step might involve the reaction of the intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~3~-(1-ADAMANTYLMETHYL)-1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions might involve reagents like sodium azide, thiols, or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions can introduce a wide variety of functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Investigation of its pharmacological properties for the treatment of diseases.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N3-(1-ADAMANTYLMETHYL)-1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    N-(1-adamantylmethyl)-1H-pyrazole-3-carboxamide: Lacks the bromophenoxy group.

    1-[(4-bromophenoxy)methyl]-1H-pyrazole-3-carboxamide: Lacks the adamantylmethyl group.

    N-(1-adamantylmethyl)-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide.

Uniqueness

N~3~-(1-ADAMANTYLMETHYL)-1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of both the adamantylmethyl and bromophenoxy groups, which might confer specific biological activities or chemical properties not found in similar compounds.

Properties

IUPAC Name

N-(1-adamantylmethyl)-1-[(4-bromophenoxy)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26BrN3O2/c23-18-1-3-19(4-2-18)28-14-26-6-5-20(25-26)21(27)24-13-22-10-15-7-16(11-22)9-17(8-15)12-22/h1-6,15-17H,7-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCNMZFYKVTYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=NN(C=C4)COC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~3~-(1-ADAMANTYLMETHYL)-1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~3~-(1-ADAMANTYLMETHYL)-1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~3~-(1-ADAMANTYLMETHYL)-1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~3~-(1-ADAMANTYLMETHYL)-1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~3~-(1-ADAMANTYLMETHYL)-1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~3~-(1-ADAMANTYLMETHYL)-1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.